![molecular formula C6H7ClF3NO2 B1477302 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2091705-46-1](/img/structure/B1477302.png)
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, commonly known as Chloro-trifluoromethylazetidine-1-one (CTA-1-one), is an important synthetic intermediate used in the synthesis of a wide range of compounds. It is a highly versatile and reactive compound that has been the subject of numerous scientific studies. CTA-1-one is an important building block for the synthesis of pharmaceuticals, agrochemicals, biocides, and other organic compounds.
Scientific Research Applications
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, biocides, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds, such as pyrrolidines, azetidines, and quinolines. 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has also been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one are traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins . These proteins play a crucial role in various biological processes and pathways.
Mode of Action
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a cysteine-reactive small-molecule fragment . It interacts with its protein targets through a covalent bond with the cysteine residue, leading to changes in the protein’s function .
Biochemical Pathways
The compound plays a role in the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader biochemical pathway of radical chemistry, which is essential in pharmaceuticals, agrochemicals, and materials .
Result of Action
The result of the action of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is the modification of the target proteins, which can lead to changes in their function . This can have downstream effects on various biological processes and pathways.
Action Environment
The action, efficacy, and stability of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one can be influenced by various environmental factors. For instance, the reaction of the compound was found to proceed at 25 °C in air atmosphere in the absence of base and ligands . These conditions can affect the compound’s interaction with its targets and its overall effectiveness.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a highly versatile compound that can be used in a variety of laboratory experiments. Its reactivity makes it an ideal building block for the synthesis of a wide range of compounds. However, 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is also a highly reactive compound, and it can be hazardous if not handled properly. It is important to use proper safety precautions when working with 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one in a laboratory setting.
Future Directions
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one has been the subject of numerous scientific studies, and there are many potential future directions for research. One potential future direction is the development of new synthesis methods for 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one. Another potential future direction is the exploration of new applications of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, such as the synthesis of new pharmaceuticals, agrochemicals, biocides, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one could lead to new therapeutic applications. Finally, further research into the mechanism of action of 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one could lead to a better understanding of its reactivity and potential uses.
properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3NO2/c7-1-4(12)11-2-5(13,3-11)6(8,9)10/h13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHXNDDGQALKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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